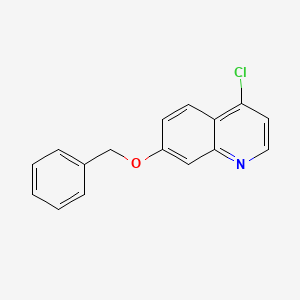

7-(Benzyloxy)-4-chloroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a cornerstone in the fields of medicinal and chemical sciences. nih.govfrontiersin.org It is widely regarded as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govtandfonline.com This prevalence is attributed to its ability to interact with a diverse array of biological targets through various mechanisms, including the formation of hydrogen bonds, which are critical for drug-target binding. researchgate.net

The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. frontiersin.org Consequently, quinoline-based compounds have been developed as effective agents against a multitude of diseases. They are prominent as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antiparasitic agents. nih.govresearchgate.netnih.gov The structural diversity and proven effectiveness of quinoline derivatives ensure their continued importance in drug discovery and development, with numerous candidates currently in clinical trials. nih.govtandfonline.com The ease of synthesis and the potential for structural optimization further cement the quinoline moiety's status as a highly valuable and druggable scaffold in modern medicinal chemistry. frontiersin.orgtandfonline.com

Overview of 7-(Benzyloxy)-4-chloroquinoline within the Quinoline Class

Within the broad family of quinoline derivatives, this compound stands out as a significant intermediate in synthetic chemistry. This compound incorporates the fundamental quinoline core, substituted at the 7-position with a benzyloxy group and at the 4-position with a chlorine atom. The presence of the chlorine atom at the C4 position is particularly important, as it serves as a reactive leaving group, making the compound a valuable precursor for creating more complex molecules through nucleophilic substitution reactions. durham.ac.uknih.gov

The 4,7-disubstituted quinoline framework is a common feature in many bioactive molecules. mdpi.com For instance, 4,7-dichloroquinoline (B193633) is the precursor to the well-known antimalarial drug chloroquine (B1663885). durham.ac.ukmdpi.com The specific structure of this compound, combining the benzyloxy group with the reactive chloro-substituent, makes it a tailored building block for targeted chemical synthesis.

Below is a table detailing key properties of the compound.

| Property | Value | Source |

| Molecular Formula | C16H12ClNO | nih.gov |

| Molecular Weight | 269.73 g/mol | |

| CAS Number | 178984-56-0 |

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is its application as a key intermediate in the synthesis of novel, functionalized molecules. The strategic placement of the chloro group at the 4-position allows for its displacement by various nucleophiles, providing a straightforward route to a wide range of 4-substituted quinoline derivatives. durham.ac.uknih.gov

A specific objective highlighted in academic research is the use of this compound in the preparation of piperidinylquinoline compounds. These resulting compounds have been investigated as potential inhibitors of Cyp8b1 (cytochrome P450 family 8 subfamily B member 1), an enzyme that is a therapeutic target in the management of diabetes. Therefore, the overarching goal of utilizing this compound is to leverage its chemical reactivity to construct more elaborate molecular architectures that can be evaluated for specific biological activities, contributing to the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLONYFVBSHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621790 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178984-56-0 | |

| Record name | 7-(Benzyloxy)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy 4 Chloroquinoline

Established Synthetic Routes for 7-(Benzyloxy)-4-chloroquinoline

Multi-step Functionalization from Quinoline (B57606) Precursors

The synthesis of functionalized quinolines, such as this compound, often begins with a quinoline precursor that undergoes a series of reactions to introduce the desired functional groups. A common precursor, 4,7-dichloroquinoline (B193633), is frequently used in the synthesis of various bioactive quinoline derivatives. durham.ac.ukmdpi.com The process can involve a sequence of reactions, including oxidation, amidation, and nucleophilic aromatic substitution (SNAr), to build the target molecule. mdpi.comresearchgate.net

For instance, a three-step synthesis can be employed starting from 4,7-dichloroquinoline. This process involves an initial N-oxidation, followed by a C2-amide formation, and finally a C4 SNAr reaction. researchgate.net This multi-step approach allows for the regioselective functionalization of the quinoline ring, enabling the introduction of various substituents at specific positions. durham.ac.ukresearchgate.net

Traditional Synthetic Approaches

A traditional method for synthesizing quinoline derivatives involves the reaction between anilines and β-ketoesters, known as the Conrad-Limpach reaction, to form 4-hydroxyquinolines. nih.gov These intermediates can then be chlorinated to yield 4-chloroquinolines. nih.gov

In a specific approach analogous to the synthesis of similar structures, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) was synthesized from methyl 4-hydroxy-3-methoxybenzoate through a five-step process involving substitution, nitration, reduction, cyclization, and finally chlorination, with a total yield of 29.2%. atlantis-press.comresearchgate.net This highlights a conventional pathway for constructing the quinoline or quinazoline (B50416) core, followed by the introduction of the chloro group.

Synthesis from 4-hydroxy-7-methoxyquinoline-6-carboxamide

The synthesis of related compounds, such as the lenvatinib (B1674733) intermediate 4-chloro-7-methoxyquinoline-6-carboxamide, provides insight into the synthetic pathways that could be adapted for this compound. This process involves the nucleophilic substitution reaction of 4-amino-2-methoxybenzamide (B3153486) to yield 4-hydroxy-7-methoxyquinoline-6-carboxamide. google.com This hydroxyquinoline intermediate then undergoes a chlorination reaction to produce the final 4-chloro-7-methoxyquinoline-6-carboxamide. google.com This two-step sequence of forming the 4-hydroxyquinoline (B1666331) followed by chlorination is a common strategy in quinoline chemistry. google.comgoogle.com

| Starting Material | Intermediate | Final Product |

| 4-amino-2-methoxybenzamide | 4-hydroxy-7-methoxyquinoline-6-carboxamide | 4-chloro-7-methoxyquinoline-6-carboxamide |

Synthesis from 4-chloroquinoline-7-ol

The synthesis of this compound can be achieved starting from 4-chloroquinoline-7-ol. This method involves the benzylation of the hydroxyl group at the 7-position. This reaction is a straightforward ether synthesis, where the phenoxide ion of 4-chloroquinoline-7-ol acts as a nucleophile, attacking benzyl (B1604629) bromide or a similar benzylating agent. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group.

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Synthesis for Enhanced Yields and Reduced Reaction Times

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives, leading to improved yields and dramatically reduced reaction times. nih.govresearchgate.netresearchgate.netnih.gov

In the context of synthesizing molecules with the 4-chloroquinoline (B167314) scaffold, microwave irradiation has been utilized for the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with amines. capes.gov.br This method allows for the efficient and chemoselective formation of 4-amino-7-chloroquinolines under solvent-free and catalyst-free conditions. capes.gov.br The use of microwave energy in a green solvent has also been reported for the synthesis of pharmacologically active 4-phenoxyquinolines from 4,7-dichloroquinoline and phenols, resulting in good to excellent yields and short reaction times. nih.gov These findings suggest that microwave-assisted synthesis is a highly effective and environmentally friendly approach for the preparation of this compound and its analogs.

| Technique | Advantages |

| Microwave-Assisted Synthesis | Enhanced yields, Reduced reaction times, Cleaner reaction profiles, Simple work-up |

Novel Synthetic Pathways Improving Yield and Purity

The quest for more efficient and pure methods for synthesizing this compound and related quinoline structures has led to the exploration of novel reagents and pathways. While specific examples detailing the use of phosphite (B83602) reagents for this particular compound are not extensively documented in the provided context, the broader field of quinoline synthesis points towards methodologies that enhance yield and purity.

Scalable Synthetic Protocols for Industrial and Large-Scale Research Applications

The development of scalable synthetic protocols is crucial for the industrial and large-scale research applications of this compound. A key consideration for scalability is the use of readily available and cost-effective starting materials and reagents. For example, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from the commercially available 4,7-dichloroquinoline highlights a practical approach. mdpi.com This method involves a three-step sequence: N-oxidation, C2-amidation, and a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. mdpi.com The final amination step, which proceeds with morpholine (B109124) in the presence of potassium carbonate (K2CO3) in refluxing dimethylformamide (DMF), is noted for its simplicity, transition-metal-free conditions, and scalability, making it valuable for large-scale production. mdpi.com

Another scalable approach is the Conrad-Limpach reaction, a classical method for synthesizing 2-alkyl-4-hydroxyquinolines from anilines and β-ketoesters. nih.gov This is often followed by chlorination using reagents like phosphorus oxychloride (POCl3) to yield the corresponding 4-chloroquinoline derivative. nih.gov Such established and well-understood reactions are often favored in industrial settings due to their reliability and predictability.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of quinoline synthesis, ensuring that functional groups are introduced at the desired positions. In the context of this compound, achieving regioselectivity is paramount. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide demonstrates excellent regioselectivity. mdpi.com The initial N-oxidation of 4,7-dichloroquinoline activates the C2 position for amidation, and subsequently, the chlorine at the C4 position is selectively displaced by morpholine in an SNAr reaction. mdpi.com This highlights how the inherent reactivity of the quinoline ring can be manipulated to achieve specific substitution patterns.

The displacement of the C4-chlorine atom is a common and regioselective reaction in 4-chloroquinoline derivatives due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack. mdpi.comnih.gov This inherent reactivity allows for the selective introduction of various substituents at this position.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is primarily centered around the chlorine atom at the C4 position, the benzylic position of the protecting group, and the quinoline ring itself.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of the derivatization of 4-chloroquinolines. nih.govmdpi.com A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. nih.govmdpi.comresearchgate.net

For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves the nucleophilic aromatic substitution of 2-alkyl-4-chloroquinolines with 4-(benzyloxy)benzylamines. nih.gov This reaction is typically carried out at elevated temperatures in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as N,N-diisopropylethylamine (DIPEA). nih.gov Similarly, the reaction of 4,7-dichloroquinoline with p-aminoacetophenone in refluxing absolute ethanol (B145695) proceeds via nucleophilic substitution to form 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one. researchgate.net

The mechanism for nucleophilic aromatic substitution on chloroquinolines generally involves a two-step addition-elimination process, where the nucleophile attacks the electron-deficient C4 carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions at the C4 Position of Chloroquinolines

| Starting Material | Nucleophile | Product | Reference |

| 2-Alkyl-4-chloroquinolines | 4-(Benzyloxy)benzylamines | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | nih.gov |

| 4,7-Dichloroquinoline | p-Aminoacetophenone | 1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethan-1-one | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4,7-Dichloroquinoline | Morpholine | N-(7-Chloro-4-morpholinoquinolin-2-yl)benzamide (after further steps) | mdpi.com |

Note: The table provides examples from related chloroquinoline compounds to illustrate the general reactivity.

Reactions Involving the Benzylic Position

The benzylic position of the 7-(benzyloxy) group is another site of potential reactivity. This position is activated by the adjacent phenyl ring and the oxygen atom. While specific reactions at the benzylic position of this compound are not detailed in the provided search results, general reactions at benzylic positions are well-established. chemistrysteps.comyoutube.comlibretexts.orgyoutube.comyoutube.com

These reactions can include:

Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. youtube.comlibretexts.orgyoutube.com

Halogenation: Free radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the benzylic position. chemistrysteps.comlibretexts.orgyoutube.com

Substitution: The benzylic position can undergo nucleophilic substitution reactions, particularly if a leaving group is present. chemistrysteps.comyoutube.comyoutube.com

The stability of the resulting benzylic radical or carbocation intermediate, due to resonance with the phenyl ring, is the driving force for these reactions. chemistrysteps.comyoutube.comlibretexts.orgyoutube.com

Modifications to the Quinoline Ring System

Beyond substitution at the C4 position, the quinoline ring system of this compound can undergo other modifications. Electrophilic aromatic substitution on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under certain conditions, electrophilic substitution can occur. nih.gov

Other potential modifications include:

N-oxidation: The quinoline nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring system and facilitate further functionalization. mdpi.com

Reduction: The quinoline ring can be reduced under specific conditions.

Metal-catalyzed cross-coupling reactions: While not explicitly detailed for this compound in the search results, palladium-catalyzed cross-coupling reactions are a powerful tool for modifying quinoline rings, allowing for the introduction of various aryl, alkyl, and other groups.

The strategic modification of the quinoline ring allows for the fine-tuning of the molecule's properties for various applications. nih.gov

Introduction of Diverse Functionalities (e.g., thiophene (B33073), pyrimidine (B1678525), selenophenyl)

The introduction of various heterocyclic moieties at the C-4 position of the this compound scaffold is a key strategy for expanding its chemical space and exploring novel structure-activity relationships. The reactive chlorine atom at the C-4 position serves as a versatile handle for nucleophilic substitution reactions, allowing for the facile incorporation of diverse functionalities, including thiophene, pyrimidine, and selenophenyl groups.

While direct synthetic routes starting from this compound for all these transformations are not extensively documented in publicly available literature, established synthetic methodologies for related quinoline derivatives provide a clear blueprint for these modifications.

Thiophene Derivatives:

The synthesis of thiophene-containing quinolines can be achieved through various coupling reactions. One common approach involves the Suzuki or Stille coupling of this compound with an appropriate thiophene-boronic acid or -stannane derivative. Alternatively, nucleophilic aromatic substitution (SNAr) with a thiolate generated from a mercaptothiophene can be employed.

For instance, the synthesis of chalcones bearing a benzyloxy moiety and a thiophene ring has been reported, highlighting the compatibility of these fragments in synthetic schemes. u-tokyo.ac.jp A plausible route for the synthesis of 7-(benzyloxy)-4-(thiophen-2-yl)quinoline would involve the reaction of this compound with 2-thienylboronic acid in the presence of a palladium catalyst and a suitable base.

Table 1: Plausible Reaction for Thiophene Introduction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | 2-Thienylboronic acid | Pd(PPh3)4 | 7-(Benzyloxy)-4-(thiophen-2-yl)quinoline |

Pyrimidine Derivatives:

The incorporation of a pyrimidine ring can be accomplished through similar cross-coupling strategies. For example, reacting this compound with a pyrimidinylboronic acid under Suzuki coupling conditions would yield the desired 7-(benzyloxy)-4-(pyrimidinyl)quinoline.

Furthermore, multi-component reactions have been successfully utilized to construct pyrimido[4,5-b]quinoline systems containing a benzyloxy group. u-tokyo.ac.jpnih.gov These methods, often catalyzed by a base like DABCO, involve the condensation of a benzyloxy-substituted aldehyde, an aminopyrimidine, and a suitable active methylene (B1212753) compound. While this builds the quinoline core concurrently with the pyrimidine fusion, it demonstrates the feasibility of combining these two heterocyclic systems.

Selenophenyl Derivatives:

The introduction of a selenophenyl group can be envisioned through nucleophilic substitution using a selenophenol (B7769099) derivative. The generation of a selenophenolate anion, for example, from selenophenol and a base, would create a potent nucleophile to displace the C-4 chlorine of this compound. This reaction would be analogous to the well-established syntheses of thioether derivatives of quinolines. Specific literature detailing the synthesis of 7-(benzyloxy)-4-(selenophenyl)quinoline is sparse, but the chemical principles for its formation are well-established in organic synthesis.

Strategies for Introducing Chiral Centers and Optically Active Derivatives

The development of enantiomerically pure quinoline derivatives is of significant interest due to the often-observed stereoselectivity in biological systems. Introducing chiral centers into the this compound framework can be achieved through several synthetic strategies, primarily focusing on the modification of substituents at the C-4 position or the derivatization of the quinoline core itself.

One effective method involves the use of chiral auxiliaries or reagents to direct the stereochemical outcome of a reaction. For instance, the synthesis of optically active 4-carbinol quinolines has been reported through a two-step approach involving the reaction of a 7-chloroquinoline (B30040) with a chiral aldehyde or the enantioselective reduction of a ketone precursor. mdpi.com

Another established strategy is the coupling of the quinoline core with a chiral building block. For example, the synthesis of (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives has been accomplished through a modified Steglich esterification, reacting 2-(7-chloroquinolin-4-ylthio)acetic acid with different L-amino acid methyl esters. nih.gov This approach directly incorporates a chiral center derived from the amino acid into the final molecule.

A hypothetical strategy for synthesizing a chiral derivative of this compound could involve the following steps:

Nucleophilic substitution of the C-4 chlorine with a chiral amine, alcohol, or thiol. For example, reaction with an enantiomerically pure amino alcohol would introduce a chiral side chain.

Asymmetric synthesis, where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. For instance, the asymmetric reduction of a C-4 vinyl or keto group attached to the quinoline ring.

These strategies, while not all explicitly reported for this compound, are based on well-established principles of asymmetric synthesis and have been successfully applied to closely related quinoline systems.

Analog Design and Synthesis Strategies

The design and synthesis of analogs of this compound are driven by the need to explore the structure-activity relationship (SAR) and to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Key strategies include modifying substituents, performing bioisosteric replacements, and creating hybrid molecules.

Structural Analogs and Substituent Variations

The synthesis of structural analogs of this compound allows for a systematic investigation of the impact of different functional groups on its properties. The benzyloxy group at the C-7 position and the chloro group at the C-4 position are primary sites for modification.

Variations at the C-7 position can involve the introduction of different ether linkages, such as substituted benzyloxy groups or other alkoxy groups, to probe the effects of steric and electronic properties.

The C-4 position is particularly amenable to a wide range of modifications due to the reactivity of the chlorine atom. Nucleophilic substitution with various amines, alcohols, and thiols can generate a library of analogs with diverse side chains. For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been reported, where different substituents on the benzylamine (B48309) moiety allow for a detailed exploration of the SAR. nih.gov

Table 2: Examples of Substituent Variations at the C-4 Position

| Nucleophile | Resulting C-4 Substituent |

|---|---|

| Substituted Aniline | -NH-Aryl |

| Aliphatic Amine | -NH-Alkyl |

| Phenol | -O-Aryl |

| Thiophenol | -S-Aryl |

Bioisosteric Replacements (e.g., chlorine to bromine)

The synthesis of 7-(benzyloxy)-4-bromoquinoline (B13083362) can be achieved through methods analogous to the chlorination of the corresponding 4-hydroxyquinoline. Treatment of 7-(benzyloxy)quinolin-4-ol (B1287182) with a brominating agent such as phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3) would yield the desired 4-bromo derivative. The synthesis of 4-bromoquinoline (B50189) from quinolin-4-ol using PBr3 is a well-established procedure. chemicalbook.com

In a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the bioisosteric exchange of chlorine for bromine at the C-7 position led to some of the most effective compounds against Mycobacterium tuberculosis. nih.gov This highlights the significant impact that such a seemingly minor change can have on biological activity.

Hybrid Compound Synthesis (e.g., quinoline-isoniazid hybrids)

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single molecule, is a strategy to develop compounds with potentially synergistic or novel mechanisms of action. The this compound scaffold can be linked to other biologically active molecules, such as the anti-tubercular drug isoniazid (B1672263), to create hybrid compounds.

The synthesis of quinoline-isoniazid hybrids has been reported, where the quinoline moiety is connected to the isoniazid core through a linker. nih.govrsc.org A plausible synthetic route to a 7-(benzyloxy)quinoline-isoniazid hybrid could involve the reaction of this compound with a linker containing a nucleophilic group (e.g., an amine) at one end and a group capable of reacting with isoniazid (e.g., an aldehyde) at the other. The subsequent condensation with isoniazid would yield the final hybrid molecule.

Furthermore, various other hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have been synthesized, such as those combined with benzimidazole (B57391) or 2-pyrazoline (B94618) moieties. nih.govmdpi.com These examples demonstrate the versatility of the 4-aminoquinoline (B48711) scaffold as a building block for creating complex hybrid structures with diverse biological activities.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within a molecule.

In the ¹H NMR spectrum of 7-(Benzyloxy)-4-chloroquinoline, specific signals corresponding to the protons of the quinoline (B57606) and benzyl (B1604629) groups are expected. The aromatic protons of the quinoline ring typically appear as multiplets in the downfield region of the spectrum. The benzylic methylene (B1212753) protons (CH2) adjacent to the oxygen atom would present a characteristic singlet. The protons of the phenyl group of the benzyloxy substituent would also produce signals in the aromatic region.

While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, published data for related structures provide a reference for the expected spectral features. For instance, in a study of 7-benzoyloxycoumarin, the aromatic protons were observed in distinct regions, which aids in the assignment of the signals for this compound. researchgate.net The analysis of analogous compounds, such as 3,4-dihydroisoquinolines and their derivatives, has shown that the chemical shifts of protons are sensitive to their structural environment, which can sometimes lead to anomalous spectra with broadened lines. ias.ac.in

Table 1: Representative ¹H NMR Data for Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Quinoline) | 7.0 - 8.5 | Multiplet |

| Aromatic Protons (Benzyl) | 7.2 - 7.5 | Multiplet |

| Benzylic Protons (-O-CH₂-Ph) | ~5.1 | Singlet |

This table provides expected ranges based on general principles and data from related compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₆H₁₂ClNO), the expected monoisotopic mass is approximately 269.06 g/mol . nih.gov

Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. In the mass spectrum of this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed at m/z 270.06. Analysis of the isotopic pattern, particularly the presence of the chlorine-37 isotope, would further confirm the elemental composition.

The fragmentation pattern in MS provides a structural fingerprint. Common fragmentation pathways for benzyloxy compounds involve cleavage of the benzylic C-O bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragment could arise from the loss of the benzyl group, resulting in an ion corresponding to 4-chloro-7-hydroxyquinoline.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 270.06 | Protonated molecule |

| [C₇H₇]⁺ | 91.05 | Benzyl cation |

Calculated values are based on the most abundant isotopes.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are vital for assessing the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to determine the purity of this compound. nih.gov In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the compound absorbs strongly. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. For instance, methods have been developed for the determination of benzyl chloride in pharmaceutical substances, demonstrating the capability of HPLC to detect trace impurities. jocpr.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring reaction progress and for preliminary purity checks. A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. The presence of multiple spots indicates the presence of impurities. For example, TLC analysis was used to monitor the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641). researchgate.net

Advanced Characterization Techniques for Solid-State Analysis (e.g., X-ray crystallography for derivatives)

For a comprehensive understanding of the solid-state properties of this compound, advanced analytical techniques can be employed. While a crystal structure for the parent compound may not be readily available, analysis of its derivatives provides valuable insights.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not cited, studies on derivatives like 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate have been conducted. mdpi.com Such studies reveal details about the crystal packing and hydrogen bonding networks, which are crucial for understanding the physicochemical properties of the solid material. mdpi.com The crystal structure of a related compound, 7-benzoyloxycoumarin, was solved by direct methods and showed that the benzoyloxy ring was nearly coplanar with the coumarin (B35378) system. researchgate.net

These advanced characterization methods, when used in concert, provide a robust and detailed picture of the chemical identity, purity, and solid-state structure of this compound and its derivatives, which is essential for its application in research.

Biological and Pharmacological Research Applications of 7 Benzyloxy 4 Chloroquinoline and Its Derivatives

Anticancer Research and Mechanisms

Derivatives of 7-chloroquinoline (B30040) have shown promising results as potential anticancer agents. nih.govnih.govscielo.br The versatility of the quinoline (B57606) structure allows for modifications that can lead to compounds with enhanced cytotoxic activity against various cancer cell lines. nih.gov

Inhibition of Protein Tyrosine Kinase Activity (e.g., VEGFR, c-Met, Axl)

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate numerous cellular processes, including cell growth, proliferation, and differentiation. cusabio.com Dysregulation of PTK activity is a common feature in many cancers, making them a key target for anticancer drug development. cusabio.comnih.govnih.gov Small-molecule inhibitors that block the ATP-binding site of tyrosine kinases have proven to be an effective strategy in cancer therapy. nih.gov

Derivatives of the quinoline core are known to inhibit protein kinases, thereby interfering with cancer cell growth and the interaction with growth factor receptors. scielo.br Specifically, certain quinazoline (B50416) compounds, which share a similar heterocyclic structure, are effective inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net Research has shown that some multi-tyrosine kinase inhibitors can potently inhibit the activity of vascular endothelial growth factor receptors (VEGFR), as well as c-Met and Axl. nih.gov For instance, the tyrosine kinase inhibitor cabozantinib (B823) is known to inhibit VEGFR, MET, and AXL, and has been investigated for its efficacy in renal cell carcinoma. nih.govnih.gov The inhibition of both c-Met and AXL has been shown to overcome resistance to therapies like sunitinib (B231) in renal cell carcinoma. nih.gov This suggests that targeting multiple receptor tyrosine kinases is a viable strategy to combat resistance. nih.govnih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines (e.g., colorectal cancer)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. nih.gov Many anticancer agents exert their effects by inducing apoptosis in cancer cells. nih.gov Research has demonstrated that derivatives of 7-chloroquinoline can induce apoptosis in various cancer cell lines. nih.gov

For example, studies on colorectal carcinoma cells have shown that certain compounds can trigger apoptosis through the activation of caspases and subsequent cleavage of downstream targets, leading to DNA fragmentation. nih.gov Specifically, novel 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis and damage DNA/RNA in cancer cells. At concentrations five times their IC50 value, these compounds caused an accumulation of cells in the G0/G1 phase, inhibited DNA and RNA synthesis, and induced apoptosis in the CCRF-CEM leukemia cell line. nih.gov

Cytotoxicity against Various Cancer Cell Lines

Numerous studies have highlighted the cytotoxic potential of 7-chloroquinoline derivatives against a broad spectrum of human cancer cell lines. nih.govnih.gov These derivatives have demonstrated significant growth inhibition in cell lines derived from various tumor types, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

For instance, a series of 7-chloro-4-quinolinylhydrazone derivatives exhibited potent cytotoxic activity against multiple human cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. nih.gov The presence of electron-withdrawing groups, such as fluorine, chlorine, and bromine, on the benzene (B151609) ring of these hydrazone derivatives was found to be important for their anticancer activity. nih.gov Similarly, novel 7-chloroquinolines carrying a benzenesulfonamide (B165840) moiety have been synthesized and evaluated for their in vitro anticancer activity against breast cancer, skin cancer, and neuroblastoma cell lines, with some compounds showing moderate activity. nih.gov Another study on Morita-Baylis-Hillman adducts based on the 7-chloroquinoline moiety also reported significant antiproliferative activity against breast, colorectal, promyelocytic leukemia, and lung cancer cell lines. scielo.br

Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 7-chloro-4-quinolinylhydrazones | Various human cancer cell lines | Good cytotoxic activity, with some compounds having IC50 values between 0.7967-4.200 μg/mL. nih.gov | nih.gov |

| 7-chloroquinolines with benzenesulfonamide | Breast, skin, neuroblastoma | Moderate anticancer activity. nih.gov | nih.gov |

| Morita-Baylis-Hillman adducts of 7-chloroquinoline | Breast, colorectal, leukemia, lung | Active against the studied cancer cell lines with low toxicity. scielo.br | scielo.br |

| 7-chloro-(4-thioalkylquinoline) derivatives | Leukemia, colorectal | Good selectivity for cancer cells compared to normal cells. nih.gov | nih.gov |

Role in Overcoming Tyrosine Kinase Coactivation Networks

Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways, a phenomenon known as tyrosine kinase coactivation. nih.govnih.gov This process involves the simultaneous activation of multiple receptor tyrosine kinases (RTKs), which allows cancer cells to maintain signaling for survival and proliferation despite the inhibition of a primary RTK. nih.gov A promising strategy to overcome this resistance is to target common scaffolding proteins or upstream regulators that are essential for maintaining the co-activation network. nih.govresearchgate.net

Spire2-FMN2 Interaction Inhibition

Recent research has identified a novel target for 7-(Benzyloxy)-4-chloroquinoline derivatives: the Spire2-FMN2 protein-protein interaction. nih.gov Spire and FMN proteins are involved in actin nucleation. nih.gov A fragment-based screening identified compounds that could disrupt the interaction between the KIND2 domain of Spire2 and the FSI tail of FMN2. nih.govacs.org Through chemical optimization, a derivative of this compound, compound 13 , was discovered to have micromolar potency and high ligand efficiency in inhibiting this interaction. nih.govnih.gov This finding presents a new avenue for developing chemical probes to study the biological roles of the Spire2-FMN2 complex. nih.gov

Antimicrobial Research and Mechanisms

In addition to their anticancer properties, 7-chloroquinoline derivatives have been investigated for their antimicrobial activities. nih.gov The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. nih.gov

Research into new 7-chloroquinoline-benzylamine hybrids has shown their potential as antimicrobial agents. researchgate.netconsensus.app One particular hybrid demonstrated significant antibacterial efficacy against a panel of Gram-positive bacteria with no signs of toxicity to human red blood cells. researchgate.netconsensus.app Another study focused on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, which were synthesized from 4-chloro-7-methoxyquinoline. mdpi.com These compounds were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi, with some showing potent effects. mdpi.com Furthermore, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit M. tuberculosis, with some compounds showing minimal inhibitory concentrations similar to the first-line drug isoniazid (B1672263). nih.gov The antifungal activity of 7-chloro-4-arylhydrazonequinolines has also been demonstrated against several oral fungi, with some compounds exhibiting minimum inhibitory and fungicidal concentrations comparable to fluconazole. researchgate.net The antimicrobial activity of certain plant-derived compounds containing the chrysoeriol (B190785) structure, which shares some structural similarities with the quinoline ring system, has also been noted against various pathogens. mdpi.com

Table 2: Antimicrobial Activity of Selected 7-Chloroquinoline Derivatives

| Compound Type | Target Microbes | Key Findings | Reference |

|---|---|---|---|

| 7-chloroquinoline-benzylamine hybrids | Gram-positive bacteria | Significant antibacterial efficacy with no toxicity to human red blood cells. researchgate.netconsensus.app | researchgate.netconsensus.app |

| 7-methoxyquinoline-sulfonamide derivatives | Gram-positive and Gram-negative bacteria, unicellular fungi | Potent antimicrobial effects against various pathogenic microbes. mdpi.com | mdpi.com |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis | MIC values similar to isoniazid. nih.gov | nih.gov |

| 7-chloro-4-arylhydrazonequinolines | Oral fungi (e.g., Candida species) | MIC and MFC values comparable to fluconazole. researchgate.net | researchgate.net |

Broad-Spectrum Antimicrobial Activity

Derivatives of this compound have demonstrated a notable breadth of antimicrobial action, exhibiting inhibitory effects against a variety of pathogens, including bacteria, parasites, and fungi. This wide-ranging activity underscores the potential of this chemical scaffold in the development of new antimicrobial agents. The subsequent sections will delve into the specific activities against different classes of microorganisms.

Antibacterial Properties Against Various Pathogens

Research into the antibacterial potential of 7-chloroquinoline derivatives has yielded promising results against both Gram-positive and Gram-negative bacteria. A series of novel 7-chloroquinoline derivatives were synthesized and screened for their antibacterial activity against several pathogenic strains.

Notably, certain derivatives displayed significant inhibitory zones against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. For instance, 2,7-dichloroquinoline-3-carbonitrile (B119050) (a related 7-chloroquinoline derivative) showed good activity against S. aureus and P. aeruginosa. researchgate.net Another derivative, 7-chloro-2-ethoxyquinoline-3-carbaldehyde, was effective against E. coli, while 7-chloro-2-methoxyquinoline-3-carbaldehyde showed good activity against S. pyogenes. researchgate.net

Table 1: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | 11.00 ± 0.02 |

| Amoxicillin (Standard) | Staphylococcus aureus | 18.00 ± 0.00 |

Data is illustrative of the potential of the 7-chloroquinoline scaffold. researchgate.net

Antimalarial Activity, including against Drug-Resistant Strains

The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine (B1663885). Consequently, derivatives of this compound have been extensively investigated for their antimalarial properties, particularly against drug-resistant strains of Plasmodium falciparum.

Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising in vitro antiprotozoal activity against both the sensitive NF54 strain and the multiresistant K1 strain of P. falciparum. researchgate.net Several of these compounds exhibited activity in the low nanomolar range against both strains, and importantly, their activity was significantly less diminished in the resistant strain compared to chloroquine. researchgate.net This suggests that modifications at the 4-position of the 7-chloroquinoline ring can help overcome chloroquine resistance.

Antitubercular Properties and Mechanism of Action

Derivatives of 7-chloroquinoline have emerged as potent agents against Mycobacterium tuberculosis. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov

Two compounds from this series, with chlorine and fluorine substitutions on the benzyloxy ring, exhibited significant antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) of 2.7 µM and 2.8 µM, respectively. nih.gov These values are comparable to the first-line antitubercular drug isoniazid. While the precise mechanism of action for these N-(4-(benzyloxy)benzyl)-4-aminoquinolines is still under investigation, it is known that other quinoline derivatives can inhibit key mycobacterial enzymes such as the enoyl-acyl carrier protein reductase and the cytochrome bc1 complex. nih.gov

Table 2: Antitubercular Activity of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

| Compound | Substituent on Benzyloxy Ring | MIC (µM) |

|---|---|---|

| 9n | 4-Chloro | 2.7 |

| 9o | 4-Fluoro | 2.8 |

| 9m | Unsubstituted | 5.8 |

| Isoniazid (Standard) | - | 2.3 |

Data from a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov

Antifungal Potential

The antifungal properties of 7-chloroquinoline derivatives have also been explored. A study on fifteen 7-chloro-4-arylhydrazonequinolines revealed their in vitro antifungal activity against a panel of eight oral fungi. durham.ac.uknih.gov

Several of these compounds demonstrated minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the standard antifungal drug fluconazole. durham.ac.uknih.gov For instance, one of the most active compounds exhibited an MIC of 25 μg/mL and an MFC of 50 μg/mL against Candida albicans. durham.ac.uk Another compound showed a MIC value against Rhodutorula glutinis that was comparable to fluconazole. durham.ac.uk These findings highlight the potential of the 7-chloroquinoline scaffold in the development of new antifungal agents.

Table 3: Antifungal Activity of Selected 7-chloro-4-arylhydrazonequinolines

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 4a (R = 2-F) | Candida albicans | 25 | 50 |

| 4o | Rhodutorula glutinis | 32 | >200 |

| Fluconazole (Standard) | Rhodutorula glutinis | 32 | - |

Data from a study on 7-chloro-4-arylhydrazonequinolines. durham.ac.uk

Neurological and Central Nervous System Applications

Beyond their antimicrobial properties, derivatives of the 7-chloroquinoline scaffold are also being investigated for their potential in treating neurological and central nervous system disorders.

Cholinesterase Inhibition and Neuroprotective Effects

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research has shown that certain quinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of quinoline-polyamine conjugates were designed and found to have potent cholinesterase inhibitory activity in the micromolar range. durham.ac.uk One compound from this series, 8i , was a particularly potent inhibitor of BChE with an IC50 value of 1.60 µM. durham.ac.uk

Furthermore, the 4-amino-7-chloroquinoline scaffold, found in drugs like chloroquine, has been identified as a synthetic agonist of the nuclear receptor NR4A2. This receptor is crucial for the development and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease. The activation of NR4A2 by these compounds suggests a potential neuroprotective mechanism, offering a framework for the development of novel therapeutics for Parkinson's disease. While direct studies on this compound for these neurological applications are still emerging, the promising results from related 7-chloroquinoline derivatives warrant further investigation.

Modulation of Neurotransmitter Metabolism

Derivatives of the 4-amino-7-chloroquinoline scaffold have been identified as promising modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases like Parkinson's Disease (PD). nih.gov Research has focused on their interaction with the orphan nuclear receptor Nurr1 (also known as NR4A2), a critical transcription factor for the development, maintenance, and protection of midbrain dopaminergic (mDA) neurons. nih.govresearchgate.net

The loss of these neurons, which are responsible for producing the neurotransmitter dopamine (B1211576), is a primary cause of the motor symptoms seen in PD. nih.gov Nurr1 plays a dual role; it activates genes essential for dopamine production, such as tyrosine hydroxylase and the dopamine transporter, and it also suppresses neurotoxic pro-inflammatory genes in glial cells (microglia and astrocytes), thereby protecting mDA neurons from inflammation-induced death. nih.gov

Studies have identified the 4-amino-7-chloroquinoline structure as a critical scaffold for the activation of Nurr1. nih.gov While the parent 7-chloroquinoline-4-amine scaffold is a very weak Nurr1 agonist, systematic modifications have led to the discovery of more potent derivatives. researchgate.net These findings suggest that small molecules can directly interact with and activate Nurr1, providing a potential therapeutic framework for developing neuroprotective agents for Parkinson's disease. nih.gov

| Compound Class | Target | Observed Effect | Therapeutic Implication | Reference |

|---|---|---|---|---|

| 4-Amino-7-chloroquinoline Derivatives | Orphan Nuclear Receptor Nurr1 (NR4A2) | Agonistic activity; activation of dopaminergic genes and suppression of neuroinflammatory genes. | Potential neuroprotective therapeutics for Parkinson's Disease. | nih.govresearchgate.net |

Anti-inflammatory Research

Several derivatives of 7-chloroquinoline have demonstrated significant anti-inflammatory properties in preclinical research. These studies highlight the potential of this chemical scaffold in developing new treatments for inflammatory conditions.

One such derivative, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), was shown to exert acute anti-inflammatory and antinociceptive effects in mouse models. nih.gov In a study, PSOQ effectively reduced abdominal writhing induced by acetic acid, a common model for evaluating peripheral pain and inflammation. nih.gov

Another compound, 4-phenylselenyl-7-chloroquinoline (4-PSQ), has also been investigated for its anti-inflammatory and antinociceptive actions. nih.gov Research demonstrated that 4-PSQ could diminish edema formation induced by croton oil in mouse ears. Furthermore, it decreased the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration in inflamed tissues. nih.gov The compound was also effective in reducing both the early (neurogenic) and late (inflammatory) phases of pain in the formalin test, a widely used model of persistent pain. nih.gov These findings suggest that 7-chloroquinoline derivatives may represent a viable starting point for the development of novel anti-inflammatory drugs. nih.govnih.gov

| Compound | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| 7-Chloro-4-phenylsulfonyl quinoline (PSOQ) | Acetic acid-induced writhing (mice) | Reduced abdominal writhing, indicating antinociceptive and anti-inflammatory effects. | nih.gov |

| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Croton oil-induced ear edema (mice) | Diminished edema formation and decreased myeloperoxidase activity. | nih.gov |

| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Formalin test (mice) | Inhibited both early and late phases of nociception and reduced paw edema. | nih.gov |

Other Emerging Biological Activities

The quinoline core is a feature of several compounds with known antiviral activity, and research into new derivatives continues to yield promising results. mdpi.comnih.gov Molecular hybridization, a strategy that combines two or more pharmacophores, has been used to create novel quinoline-based molecules with potential antiviral applications. mdpi.com

One area of investigation involves the synthesis of quinoline-based Current time information in Brisbane, AU.researchgate.netresearchgate.net-triazole hybrids. mdpi.com Preliminary studies have evaluated the interaction of such compounds with the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein, exploring their potential as entry inhibitors for the virus. mdpi.com

Other research has identified 7-substituted quinoline derivatives as inhibitors of HIV-1. For example, 7-isopropoxy-8-(naphthalen-1-yl)quinoline has been shown to inhibit HIV-1 ribonuclease H (RNase H) activity and directly bind to the viral reverse transcriptase. nih.gov Furthermore, conjugates of 4-arylaminoquinazolines with the natural product artemisinin (B1665778) have demonstrated potent activity against human cytomegalovirus (HCMV), in some cases superior to the standard drug ganciclovir. nih.gov These findings underscore the versatility of the quinoline scaffold in the design of novel antiviral agents. nih.gov

Mechanistic and Molecular Research

Elucidation of Molecular Targets and Pathways

Research into the molecular targets of 7-(Benzyloxy)-4-chloroquinoline and its analogs has pointed towards several potential pathways. The quinoline (B57606) core, particularly the 7-chloroquinoline (B30040) nucleus, is a common feature in many compounds with known biological activities. nih.gov For instance, in the context of antimalarial research, the 4-aminoquinoline (B48711) structure is known to interfere with heme detoxification in the parasite Plasmodium falciparum. youtube.comresearchgate.net While the specific targets of this compound itself are a subject of ongoing investigation, related compounds have been studied for their interaction with various kinases and their potential to induce apoptosis and damage DNA/RNA in cancer cells. mdpi.comnih.gov The introduction of different substituents at the 4-position of the 7-chloroquinoline core, such as thioalkyl groups, has been a strategy to explore new anticancer agents. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For quinoline derivatives, SAR studies have a long history, especially in the field of antimalarials. youtube.comnih.gov Key findings from SAR studies on related 4-aminoquinolines indicate that:

The 7-Chloro Group: The presence of an electron-withdrawing group, such as chlorine, at the 7-position of the quinoline ring is often essential for potent biological activity. youtube.comresearchgate.net

The Side Chain at Position 4: The nature and length of the side chain attached to the amino group at the 4-position significantly influence activity. nih.govnih.gov

Substituents on the Benzyloxy Group: In analogs of this compound, modifications to the benzyl (B1604629) portion of the benzyloxy group can fine-tune the compound's properties. For example, the introduction of halogens like chlorine or fluorine to the benzene (B151609) ring of a benzyloxybenzyl system attached to a 4-aminoquinoline core has been shown to result in more potent antimycobacterial molecules. nih.gov

A direct correlation has been observed between the antiplasmodial activity (normalized for pH trapping) and the β-hematin inhibitory activity of 7-substituted 4-aminoquinolines. researchgate.net This inhibitory activity appears to be related to both the hematin-quinoline association constant and the electron-withdrawing capacity of the substituent at the 7-position. researchgate.net

In Vitro Biological Activity Studies and Efficacy Assessment

The in vitro biological activity of this compound and its derivatives has been evaluated against various pathogens and cell lines.

Antimalarial Activity: Substituted 4-aminoquinolines with a phenylether substituent at the 7-position have demonstrated potent antimalarial activity against multi-drug resistant strains of P. falciparum. nih.gov The 7-chloroquinoline nucleus is a common feature of many potent quinoline-based antimalarials that overcome chloroquine (B1663885) resistance. nih.gov

Antimycobacterial Activity: A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and showed promising activity against the M. tuberculosis H37Rv strain, with some compounds exhibiting minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid (B1672263). nih.gov

Anticancer Activity: Derivatives of 7-chloroquinoline have been investigated for their cytotoxic activity against various human cancer cell lines. mdpi.comresearchgate.net For instance, 7-chloro-(4-thioalkylquinoline) derivatives have shown cytotoxicity, with their activity being influenced by the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and other parts of the molecule. mdpi.com

Below is a table summarizing the in vitro activity of some 7-chloroquinoline derivatives:

| Compound Type | Target Organism/Cell Line | Activity | Reference |

| 7-substituted 4-aminoquinolines | P. falciparum W2 (multi-drug resistant) | Potent antimalarial activity | nih.gov |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | MICs similar to isoniazid for some derivatives | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | Human cancer cell lines (e.g., CCRF-CEM) | Cytotoxic activity, with IC50 values in the low micromolar range for some derivatives | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to predict and understand the molecular interactions of compounds like this compound.

Molecular docking studies have been employed to predict the binding modes of quinoline derivatives with their putative protein targets. For example, in the context of anticancer research, derivatives of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) were docked into the binding site of the kinesin spindle protein (Eg5) to understand the interactions that may contribute to their inhibitory activity. nih.gov Similarly, docking studies of 7-chloro-4-(phenylselanyl) quinoline and its analogues with COX-1 and COX-2 enzymes suggested a higher affinity for COX-2, which could explain their anti-inflammatory effects. nih.gov These computational predictions provide valuable insights for the rational design of more potent and selective inhibitors.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of ligand-protein complexes over time. While specific MD simulation studies solely on this compound are not extensively documented in the provided context, this technique is widely applied to quinoline derivatives to assess the stability of predicted binding modes from docking studies. chemrxiv.orgnih.gov For instance, MD simulations have been used to study the stability of complexes between chloroquine and zinc, providing insights into its potential role as a zinc ionophore. chemrxiv.org Such simulations can reveal important information about the conformational changes and key interactions that stabilize the ligand in the binding pocket of its target.

Metabolic Stability Assessments in Research Contexts

Metabolic stability is a critical parameter in drug discovery, as it influences the pharmacokinetic profile of a compound. In vitro assays using liver microsomes or hepatocytes are commonly performed to assess how quickly a compound is metabolized. nih.govresearchgate.netresearchgate.net

Research on analogs has shown that modifications to the chemical structure can significantly impact metabolic stability. nih.gov For example, in the development of derivatives of a procaspase-activating compound, analogs with enhanced metabolic stability in liver microsomes were identified. nih.gov The metabolic stability of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has also been evaluated to identify promising candidates for further development as antituberculosis agents. nih.gov

The following table outlines the typical parameters assessed in metabolic stability studies:

| Parameter | Description | Significance |

| Half-life (t½) | The time it takes for 50% of the compound to be metabolized. | A longer half-life generally indicates greater metabolic stability. researchgate.netmdpi.com |

| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a compound. | A lower intrinsic clearance suggests better metabolic stability. researchgate.net |

These assessments are crucial for predicting the in vivo behavior of a compound and for guiding the structural modifications needed to improve its drug-like properties. researchgate.net

Future Research Directions and Translational Perspectives

Optimization of 7-(Benzyloxy)-4-chloroquinoline Structure for Enhanced Potency and Selectivity

The optimization of the this compound scaffold is a critical area of research focused on enhancing its biological activity and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of more potent and selective analogs.

Key areas for structural modification include:

Substitutions on the Quinoline (B57606) Ring: The introduction of different functional groups on the quinoline core can significantly impact activity. For instance, the chlorine atom at the 4-position is crucial for the reactivity of the molecule, allowing for nucleophilic substitution to introduce various side chains. Modifications at other positions, such as the 6-position, have also been explored to modulate activity.

Modifications of the Benzyloxy Group: The benzyloxy moiety offers a prime site for structural variation. Introducing substituents on the phenyl ring of the benzyloxy group can influence the compound's electronic properties, steric hindrance, and ability to form interactions with target proteins. For example, the presence of halogens like fluorine or chlorine on the benzene (B151609) ring of the benzyloxy group has been shown to result in more potent antimycobacterial agents. nih.gov

Alterations of the Linker: In many derivatives, the benzyloxy group is part of a larger substituent attached to the 4-position of the quinoline ring. The nature and length of the linker connecting the quinoline core to other moieties, such as benzimidazole (B57391), can significantly affect the compound's antiproliferative activity. mdpi.com

The overarching goal of these optimizations is to design molecules that exhibit high affinity and specificity for their intended biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Exploration of Potential as a Therapeutic Agent in Specific Disease Areas

The versatile structure of this compound and its derivatives has prompted investigations into their therapeutic potential across a range of diseases.

Anticancer Activity: Quinoline-based compounds have shown promise as anticancer agents. mdpi.comnih.gov Lenvatinib (B1674733), a kinase inhibitor with a quinoline core, is approved for treating thyroid and hepatocellular cancer. mdpi.com Bosutinib is another quinoline-based drug used for chronic myelogenous leukemia. mdpi.com Analogs of 7-chloroquinoline (B30040) are being investigated for their ability to inhibit cancer cell growth, with some compounds demonstrating potent cytotoxic activity against various tumor cell lines. mdpi.comnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of kinases like phosphoinositide 3-kinase (PI3K). nih.gov

Antimalarial Activity: The 4-amino-7-chloroquinoline scaffold is the backbone of the well-known antimalarial drug chloroquine (B1663885). mdpi.com Research continues to explore new derivatives to combat drug-resistant strains of malaria. mdpi.comnih.gov Hybrids of 7-chloroquinoline with other pharmacophores, such as ferrocenylchalcones and sulfonamides, have been synthesized and evaluated for their antiplasmodial efficacy. mdpi.com

Antimycobacterial Activity: Tuberculosis remains a significant global health threat, and new drugs are urgently needed. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, derived from the 7-chloroquinoline structure, have been synthesized and shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov Two compounds from this series exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid (B1672263). nih.gov

Neurodegenerative Diseases: There is emerging evidence that 4-amino-7-chloroquinoline derivatives could be repurposed for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov These compounds have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease due to its role in the survival of dopaminergic neurons. nih.gov

Development of Novel Analogs with Improved Pharmacological Profiles

The development of novel analogs of this compound with enhanced pharmacological properties is a key focus of ongoing research. These efforts aim to improve upon the efficacy, selectivity, and pharmacokinetic profiles of the parent compound.

Several classes of novel analogs have been synthesized and evaluated:

Quinoline-Benzimidazole Hybrids: These compounds, which link a 7-chloro-4-aminoquinoline core to a benzimidazole moiety, have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.com The nature of the linker between the two heterocyclic systems was found to be a critical determinant of their cytotoxic effects. mdpi.com

Quinoline-Sulfonamide Conjugates: A series of 7-chloroquinoline derivatives bearing a benzenesulfonamide (B165840) moiety have been synthesized and shown to possess anticancer activity. nih.gov The most active compound in this series displayed potent cytotoxicity against breast cancer, skin cancer, and neuroblastoma cell lines. nih.gov

Pyrrolizidinylmethyl Derivatives: A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro and in vivo antimalarial activity, including against drug-resistant parasites. mdpi.com This compound exhibits a favorable preclinical profile, suggesting its potential for further development. mdpi.com

N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: As mentioned earlier, analogs with substitutions on the benzyloxy ring have yielded potent antimycobacterial agents. nih.gov Specifically, the introduction of chlorine or fluorine at the 4-position of the benzene ring of the benzyloxy group led to the most effective compounds against M. tuberculosis. nih.gov

Interactive Data Table: Novel Analogs of this compound and their Activities

| Compound Class | Linker/Substituent | Target Disease | Reported Activity | Reference |

| Quinoline-Benzimidazole Hybrids | Various linkers | Cancer | Strong cytotoxic activity (GI50 ranged from 0.4 to 8 µM) | mdpi.com |

| Quinoline-Sulfonamide Conjugates | Benzenesulfonamide moiety | Cancer | IC50 values of 64.41, 75.05, and 30.71 µM on different cancer cell lines | nih.gov |

| Pyrrolizidinylmethyl Derivatives | Pyrrolizidinylmethyl group | Malaria | Potent in vitro and in vivo activity against drug-resistant parasites | mdpi.com |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | Substituted benzyloxy group | Tuberculosis | MIC values of 2.7 and 2.8 µM against M. tuberculosis | nih.gov |

Investigation of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. researchgate.net The primary goal of this approach is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. researchgate.net This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing drug resistance. researchgate.net

The investigation of this compound and its analogs in combination therapies is a promising area of research:

In Malaria: Chloroquine, a close analog, has been studied in combination with other antimalarial agents. nih.gov Interestingly, 4-amino-7-chloroquinoline, a metabolite of chloroquine, has been shown to synergize the effect of chloroquine against drug-resistant Plasmodium falciparum. nih.gov This suggests that combining newer 7-chloroquinoline derivatives with existing antimalarial drugs could be a viable strategy to overcome resistance. nih.gov

In Cancer: The use of drug combinations is standard practice in cancer chemotherapy. researchgate.net Given the anticancer potential of 7-chloroquinoline derivatives, exploring their synergistic effects with established chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens. For example, a 7-chloroquinoline derivative that inhibits a specific kinase could be combined with a drug that targets a different signaling pathway, leading to a multi-pronged attack on cancer cells.

The evaluation of synergy can be complex, with various mathematical models used to quantify the interaction between drugs. researchgate.net Future studies should be designed to rigorously assess the potential for synergistic interactions between this compound analogs and other therapeutic agents.

Preclinical Development Considerations (excluding dosage/administration)

Before a new compound can be considered for clinical trials in humans, it must undergo extensive preclinical development to assess its pharmacological and toxicological properties. For analogs of this compound, these considerations are crucial for identifying promising drug candidates.

Key aspects of preclinical development include:

ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential to understand how a compound behaves in a biological system. In silico ADME predictions can be used in the early stages of drug discovery to screen for compounds with favorable drug-like properties. mdpi.com For instance, the preclinical evaluation of the antimalarial candidate MG3 included an assessment of its ADME-Tox profile, which indicated good oral bioavailability and a favorable metabolic profile. mdpi.com

Chemical and Metabolic Stability: A potential drug candidate should have adequate chemical stability to be formulated and stored, as well as sufficient metabolic stability to exert its therapeutic effect before being broken down by the body. The stability of N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs has been evaluated to identify compounds that are more likely to succeed in further development. nih.gov

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for neurological indications, is a critical factor. Permeability assays are a standard part of preclinical evaluation. nih.gov

Preliminary Toxicity Assessment: Early-stage toxicity studies are conducted to identify any potential safety concerns. These studies can involve in vitro assays using various cell lines to assess cytotoxicity against non-target cells. nih.gov For example, promising antimycobacterial quinoline analogs were shown to be selective for the bacillus with no significant toxicity to Vero and HepG2 cells. nih.gov

A favorable preclinical profile, characterized by good bioavailability, stability, and a low potential for toxicity, is a prerequisite for advancing a this compound analog into more advanced stages of drug development. mdpi.com

Addressing Challenges in Quinoline Synthesis and Scale-Up for Research

The advancement of research on this compound and its derivatives is contingent upon the ability to synthesize these compounds efficiently and in sufficient quantities. While the quinoline ring system is a common scaffold in medicinal chemistry, its synthesis is not without challenges. researchgate.netnih.gov

Classical Synthesis Methods: Many of the traditional methods for quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedlander syntheses, have been in use for over a century. researchgate.netnih.govnih.gov However, these methods often suffer from drawbacks such as harsh reaction conditions (e.g., high temperatures, strong acids), the use of toxic reagents, and low yields. researchgate.netnih.gov The Friedlander synthesis, for example, while versatile, is hampered by the instability of one of its key precursors. nih.gov

Modern Synthetic Approaches: In recent years, there has been a significant push towards developing greener and more sustainable methods for quinoline synthesis. rsc.org These include:

Catalytic Methods: The use of metal catalysts (e.g., palladium, cobalt, rhodium, ruthenium) has enabled the development of more efficient and selective reactions, such as C-H activation and oxidative annulation. mdpi.com

Radical Reactions: Radical-based transformations have emerged as a powerful tool for constructing heterocyclic rings like quinoline with high atom and step economy. nih.gov

Alternative Reaction Conditions: The use of microwaves, ultrasound, and photocatalysis can often lead to shorter reaction times, higher yields, and milder conditions compared to traditional heating. rsc.org One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, also improve efficiency. rsc.orgmdpi.com

Scale-Up Challenges: Translating a synthetic route from a small laboratory scale to a larger, preparative scale for extensive preclinical or clinical studies presents its own set of challenges. mdpi.commdpi.com A synthesis that is feasible on a milligram scale may not be practical or safe on a gram or kilogram scale. mdpi.com Therefore, the development of scalable synthetic routes is crucial. For the antimalarial candidate MG3, an optimized and safer synthesis suitable for scale-up was developed to replace the original method, which used hazardous reagents and harsh conditions. mdpi.com

Addressing these synthetic challenges through the development of robust, efficient, and scalable methods is essential to facilitate the continued exploration of this compound and its analogs as potential therapeutic agents.

Q & A

Q. What are the common synthetic routes for 7-(Benzyloxy)-4-chloroquinoline, and how are intermediates characterized?

- Methodological Answer : A key precursor, 4,7-dichloroquinoline, is synthesized from 3-chloroaniline via ethoxymethylenmalonic ester condensation, heterocyclization at high temperatures (~250–270°C), and decarboxylation. The benzyloxy group is introduced at the 7-position by substituting chlorine via nucleophilic aromatic substitution (SNAr) under acidic conditions. For example, 7-(benzyloxy)-4-chloro-6-methoxyquinoline is synthesized by reacting 4,7-dichloroquinoline with benzyl alcohol derivatives in chlorobenzene under reflux .

- Characterization : Intermediates are confirmed using NMR (e.g., 8-(benzyloxy)-4-chloroquinoline shows aromatic proton signals at δ 7.2–8.5 ppm) and HRMS (exact mass: 301.090128 for CHClNO) .

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substitution patterns. For instance, the benzyloxy group’s methylene protons appear as a singlet near δ 5.2–5.4 ppm, while quinoline protons show distinct splitting patterns .

- Mass Spectrometry : HRMS validates molecular formulas (e.g., m/z 301.090128 for CHClNO) .

- Elemental Analysis : Used to verify purity and stoichiometry, particularly for intermediates like 4-chloroquinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the 4-position of this compound?

- Methodological Answer :